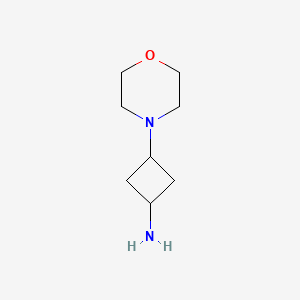

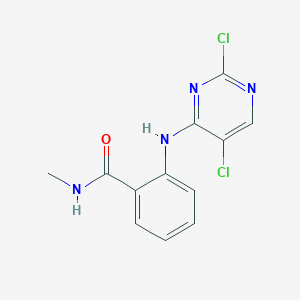

![molecular formula C12H16N2 B1457059 3,7-Dimethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine CAS No. 1550404-29-9](/img/structure/B1457059.png)

3,7-Dimethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine

Vue d'ensemble

Description

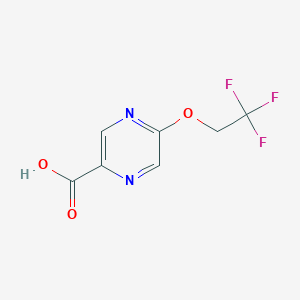

3,7-Dimethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine is a chemical compound with the following properties:

- IUPAC Name : 2-isopropyl-3,7-dimethylimidazo[1,2-a]pyridine

- Molecular Formula : C12H16N2

- Molecular Weight : 188.27 g/mol

- InChI Code : 1S/C12H16N2/c1-8(2)12-10(4)14-6-5-9(3)7-11(14)13-12/h5-8H,1-4H3

- InChI Key : UPTFKTOWPWPYAR-UHFFFAOYSA-N

- Physical Form : Powder

- Purity : 95%

- Storage Temperature : Room temperature (RT)

- Country of Origin : Ukraine

Molecular Structure Analysis

The molecular structure of 3,7-Dimethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine consists of an imidazo[1,2-a]pyridine core with two methyl groups and an isopropyl group attached. The arrangement of atoms and bonds determines its chemical properties and reactivity.

Chemical Reactions Analysis

The compound’s chemical reactions depend on its functional groups and substituents. Unfortunately, specific reaction mechanisms are not widely documented. Further investigation is necessary to explore its reactivity with various reagents.

Physical And Chemical Properties Analysis

- Melting Point : Not specified

- Boiling Point : Not specified

- Solubility : Insoluble in water

- Toxicity : Safety information is not readily available.

Applications De Recherche Scientifique

-

Pharmaceutical Applications

- Imidazole is a core structure in many pharmaceutical drugs due to its broad range of chemical and biological properties . It’s found in drugs like clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

- The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

-

Synthesis of Imidazo[1,2-a]pyridines

- A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .

-

Antibacterial and Antifungal Activity

-

Anti-tubercular Activity

-

Inhibitors of c-MET Kinases

-

Material Science Applications

-

Anti-tubercular Activity

-

Material Science Applications

-

Synthesis of α-aminoamidines

-

Synthesis of Imidazo[1,2-a]pyrazines

Safety And Hazards

As safety data is limited, caution should be exercised when handling this compound. Always follow proper laboratory protocols and wear appropriate protective gear.

Orientations Futures

Research avenues include:

- Investigating its biological activity and potential therapeutic applications.

- Developing efficient synthetic routes.

- Assessing its environmental impact and toxicity.

Please note that the lack of comprehensive data necessitates further exploration. Researchers should continue investigating this intriguing compound to unlock its full potential. 🧪🔬

Propriétés

IUPAC Name |

3,7-dimethyl-2-propan-2-ylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-8(2)12-10(4)14-6-5-9(3)7-11(14)13-12/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTFKTOWPWPYAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(N2C=C1)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,7-Dimethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

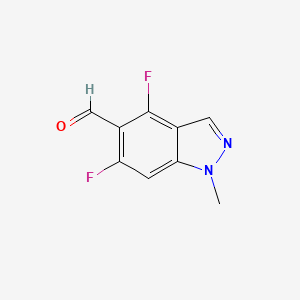

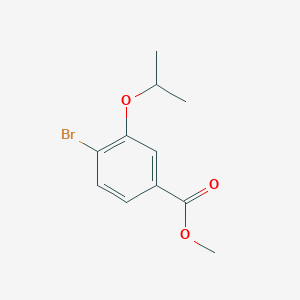

![4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine](/img/structure/B1456984.png)

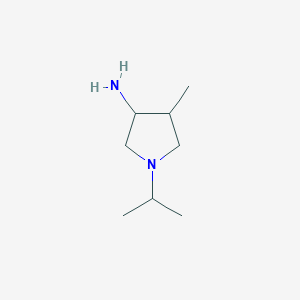

amino}propyl)(methyl)amine](/img/structure/B1456995.png)

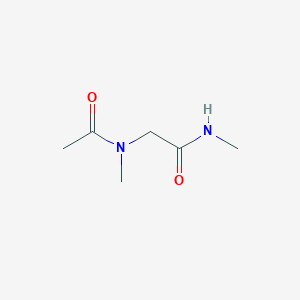

![1-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-piperidin-4-ylamine](/img/structure/B1456998.png)